Patent-Validated Scaffold: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline as CETP Inhibitor Intermediate with Explicit US Patent Coverage
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is explicitly encompassed within the Markush structures claimed in US Patent Application US20120142728A1 for CETP (cholesteryl ester transfer protein) inhibitors targeting cardiovascular disorders including dyslipidemia, hypercholesterolemia, and arteriosclerosis [1]. In contrast, alternative regioisomers such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) lack equivalent patent documentation for this specific therapeutic target class. The patent explicitly describes tetrahydroquinoline derivatives with substitution patterns that include 8-position halogenation as the preferred embodiments for CETP inhibition [1].
| Evidence Dimension | Patent Coverage for CETP Inhibitor Scaffold |
|---|---|
| Target Compound Data | Explicitly covered under US20120142728A1 Markush structure (tetrahydroquinoline derivatives with 8-position substitution) |
| Comparator Or Baseline | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2): No equivalent CETP patent coverage identified in literature searches |
| Quantified Difference | Binary (Covered vs. Not Covered in CETP inhibitor patent claims) |
| Conditions | US Patent Application US20120142728A1, filed February 16, 2012, published June 7, 2012; Assignee: Bayer Pharma AG |
Why This Matters
For drug discovery programs pursuing CETP inhibition, this compound provides a patent-validated entry point whereas alternative regioisomers lack equivalent intellectual property validation, reducing downstream development risk.
- [1] Vakalopoulos A, Weber O, Li V, Bischoff H, Gielen-Haertwig H, Schmeck C, Thutewohl M, Wuttke M. Chemical Compound and Its Use. US Patent Application US20120142728A1. Published June 7, 2012. View Source
